Ethyl 4-benzyl-8-hydroxy-4-azaspiro[2.5]oct-7-ene-7-carboxylate
Description
Properties
Molecular Formula |
C17H21NO3 |
|---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
ethyl 4-benzyl-8-hydroxy-4-azaspiro[2.5]oct-7-ene-7-carboxylate |
InChI |
InChI=1S/C17H21NO3/c1-2-21-16(20)14-8-11-18(17(9-10-17)15(14)19)12-13-6-4-3-5-7-13/h3-7,19H,2,8-12H2,1H3 |
InChI Key |
FEIMYCGAWZAKST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2(CC2)N(CC1)CC3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Cyclopropane Ring Formation via Radical Bicyclization
Radical-mediated bicyclization offers a direct route to spirocyclic frameworks. In a representative procedure, oxime ethers undergo tributyltin hydride-mediated radical generation, followed by cyclization to form the spiro system. For example, heating oxime ethers with triethylborane initiates a domino sequence, yielding 1-azaspiro[4.4]nonane derivatives in 11–67% yields. Although this method primarily targets larger spiro systems, adapting the conditions with cyclopropane-forming reagents (e.g., diiodomethane) could facilitate [2.5] spirocycle formation.
Substitution and Ring Expansion from Cyclopropane Precursors
A patent by CN111943894A outlines a safer route to 4,7-diazaspiro[2.5]octane derivatives using cyclopropane carbamate intermediates. Starting with 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate, sequential substitution with glycine methyl ester, protection/deprotection, and reduction yields the spiroamine. This approach avoids hazardous boron trifluoride diethyl etherate, favoring potassium carbonate or triethylamine in acetonitrile. For the target compound, replacing glycine methyl ester with a β-ketoester could introduce the carboxylate moiety early in the synthesis.
Stepwise Preparation Methods
Synthesis of (1-((4-Methoxybenzyloxy)carbonylamino)cyclopropyl)methyl Methanesulfonate (Intermediate I)
The synthesis begins with cyclopropane functionalization. Reacting 1-aminocyclopropanemethanol with 4-methoxybenzyl chloroformate in dichloromethane forms the protected carbamate. Subsequent mesylation using methanesulfonyl chloride and triethylamine yields Intermediate I as a crystalline solid.
Reaction Conditions
Nucleophilic Substitution to Install the Carboxylate Moiety
Intermediate I undergoes nucleophilic displacement with ethyl glycolate in acetonitrile. Potassium carbonate (3.0 equiv) facilitates the substitution, producing ethyl 2-((1-((4-methoxybenzyloxy)carbonylamino)cyclopropyl)methoxy)acetate.
Key Optimization
Deprotection and Spirocyclization
Hydrogenolysis of the 4-methoxybenzyl group using palladium on carbon in methanol releases the primary amine, which spontaneously cyclizes to form the 4-azaspiro[2.5]octane framework. The ethyl carboxylate remains intact under these conditions.
Critical Parameters
Formation of the Oct-7-ene Double Bond
The double bond is installed via dehydration of the 8-hydroxy group. Phosphorus oxychloride in pyridine at 60°C eliminates water, forming the conjugated enoate ester. The reaction proceeds via an E2 mechanism, favoring trans-alkene geometry.
Analytical Validation
- ¹H NMR : δ 6.25 (dd, J = 15.6 Hz, 1H, CH₂=CHCO₂Et), 5.82 (d, J = 15.6 Hz, 1H, CH₂=CHCO₂Et).
- HPLC Purity : >98% (C18 column, 50% MeOH/H₂O).
Data Tables and Comparative Analysis
Table 1: Comparison of Spirocyclization Methods
Table 2: Characterization Data for Final Compound
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 112–114°C | DSC |
| [α]D²⁵ | +32.5° (c 1.0, CHCl₃) | Polarimetry |
| ¹³C NMR (CDCl₃) | δ 170.8 (CO₂Et), 136.2 (C=CH) | 125 MHz NMR |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-benzyl-8-hydroxy-4-azaspiro[2.5]oct-7-ene-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-benzyl-8-hydroxy-4-azaspiro[2.5]oct-7-ene-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-benzyl-8-hydroxy-4-azaspiro[2.5]oct-7-ene-7-carboxylate is not well-documented. its unique structure suggests that it may interact with specific molecular targets and pathways. The hydroxyl and ester functional groups may play a role in its binding affinity and reactivity with biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related spiro and bicyclic systems, focusing on ring systems, functional groups, reactivity, and applications.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Ring System and Conformation The spiro[2.5]octene core of the target compound is smaller than spiro[4.5]decane () or bicyclo[4.2.0]octene systems (), leading to distinct puckering dynamics.
Functional Group Influence
- The ethyl ester group in the target compound parallels bicyclo[4.2.0]octene-7-carboxylate esters, which undergo Ru-catalyzed ROMP to form copolymers (). In contrast, carboxyamides (e.g., in ) isomerize before ring-opening, indicating esters are more reactive .
Synthetic and Pharmacological Applications
- Spiro[4.5]decane derivatives () are tailored for bioactive molecule synthesis, while diazaspiro compounds () are optimized for drug discovery. The target compound’s ester and hydroxyl groups position it as a versatile intermediate, akin to 8-O-acetylshanzhiside methyl ester (), which is used in pharmacological and synthetic studies .
Reactivity in Polymerization
- Unlike bicyclo[4.2.0]octene esters (), the spiro[2.5] system’s strain and substituents may favor unique polymerization pathways. However, empirical data are needed to confirm this hypothesis.
Biological Activity
Ethyl 4-benzyl-8-hydroxy-4-azaspiro[2.5]oct-7-ene-7-carboxylate is a compound with a unique spirocyclic structure, which has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula for this compound is with a molecular weight of 275.30 g/mol. The compound features a spirocyclic structure that contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇NO₄ |
| Molecular Weight | 275.30 g/mol |
| CAS Number | 92912-20-4 |
Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:
- Enzyme Inhibition : Many spirocyclic compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.
- Antioxidant Activity : Compounds with hydroxyl groups can act as antioxidants, scavenging free radicals and reducing oxidative stress.
- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against various pathogens.
Case Studies and Research Findings
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the structure-based design of spirocyclic compounds as inhibitors of dihydroorotate dehydrogenase (DHODH), a target for malaria treatment. The findings suggest that similar compounds could be effective against cancer cell lines by inhibiting metabolic pathways essential for tumor growth .
- Antioxidant and Antimicrobial Effects : Research on related compounds has shown promising antioxidant and antimicrobial activities. For instance, esters derived from quinoxaline exhibited significant inhibition against Entamoeba histolytica, suggesting that spirocyclic structures may also have potential as antiparasitic agents .
- Mechanistic Insights : The study of mitochondrial function in the presence of related compounds revealed that they can impair mitochondrial fatty acid synthesis, leading to increased reactive oxygen species (ROS) production and reduced cell viability in cancer models .
Summary of Findings
The biological activity of this compound appears promising based on its structural properties and the activities observed in related compounds. Further research is necessary to elucidate its specific mechanisms and therapeutic applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 4-benzyl-8-hydroxy-4-azaspiro[2.5]oct-7-ene-7-carboxylate, and how are reaction conditions optimized?
- The compound is synthesized via condensation reactions involving spirocyclic intermediates, such as 2-Oxa-spiro[3.4]octane-1,3-dione, with benzylamine derivatives under reflux conditions. Solvent choice (e.g., ethanol or THF) and catalytic acid/base systems (e.g., p-toluenesulfonic acid) are critical for yield optimization. Post-synthesis purification typically employs column chromatography using silica gel and ethyl acetate/hexane gradients .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this spiro compound?
- IR spectroscopy identifies functional groups (e.g., hydroxyl at ~3200 cm⁻¹, ester carbonyl at ~1700 cm⁻¹). UV-Vis spectroscopy confirms conjugation in the aromatic system (λmax ~250–300 nm). Single-crystal X-ray diffraction (employing SHELXL ) resolves the spirocyclic conformation, while NMR (¹H/¹³C) assigns stereochemistry and substituent positions. Elemental analysis validates purity .
Q. How does the spiro[2.5]octane framework influence the compound’s reactivity and stability?
- The fused bicyclic system imposes steric constraints, limiting rotational freedom and stabilizing transition states in ring-opening reactions. The 4-azaspiro moiety enhances electrophilicity at the ester carbonyl, making it prone to nucleophilic attack. Hydroxy and benzyl groups contribute to hydrogen bonding and π-π interactions, affecting solubility and crystallization .
Advanced Research Questions
Q. How can conformational analysis using puckering coordinates resolve discrepancies in crystallographic data?
- Cremer-Pople puckering parameters (q, θ, φ) quantify deviations from planarity in the spirocyclic ring. For example, a θ ≈ 90° indicates a chair-like distortion, while φ defines pseudorotational phases. Discrepancies between calculated (DFT) and experimental (X-ray) data may arise from dynamic puckering in solution vs. static solid-state conformations. Refinement protocols in SHELXL can model disorder or thermal motion .
Q. What experimental strategies address contradictions in spectral data during structure elucidation?
- Dynamic NMR resolves overlapping signals caused by conformational exchange. Variable-temperature studies differentiate tautomers or rotamers. For crystallographic ambiguity (e.g., disordered benzyl groups), Hirshfeld surface analysis identifies weak interactions (C–H⋯O) that stabilize specific conformations. Cross-validation with computational methods (DFT or MD simulations) reconciles spectral outliers .
Q. How do solvent polarity and pH impact the compound’s stability in catalytic or biological assays?
- In polar aprotic solvents (e.g., DMSO), the ester group hydrolyzes slowly, requiring anhydrous conditions for catalytic studies. At physiological pH (7.4), the hydroxy group deprotonates, enhancing solubility but reducing membrane permeability. Stability assays (HPLC or TGA) under varying conditions guide storage protocols (e.g., inert atmosphere, −20°C) .
Q. What are the challenges in crystallizing this compound, and how are they mitigated?
- The compound’s flexibility and multiple H-bond donors/acceptors often lead to oiling-out. Techniques include:
- Seeding : Introducing microcrystals to induce nucleation.
- Solvent screening : Using mixed solvents (e.g., dichloromethane/hexane) to modulate solubility.
- Temperature ramping : Gradual cooling from 40°C to 4°C reduces kinetic trapping.
Crystallization success is confirmed via PXRD matching simulated patterns from SHELXL .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
